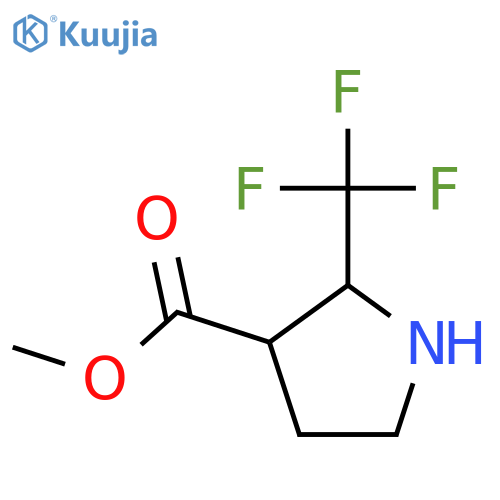Cas no 1781316-58-2 (Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate)

1781316-58-2 structure
商品名:Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate
Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate
- 1781316-58-2
- EN300-26667229
- Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate
-
- インチ: 1S/C7H10F3NO2/c1-13-6(12)4-2-3-11-5(4)7(8,9)10/h4-5,11H,2-3H2,1H3
- InChIKey: ZCLCABIJPFGKBB-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C(=O)OC)CCN1)(F)F
計算された属性
- せいみつぶんしりょう: 197.06636305g/mol
- どういたいしつりょう: 197.06636305g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 38.3Ų
Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26667229-1g |
methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate |
1781316-58-2 | 1g |
$2186.0 | 2023-09-12 | ||
| Enamine | EN300-26667229-0.1g |
methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate |
1781316-58-2 | 95.0% | 0.1g |
$1907.0 | 2025-03-20 | |
| Enamine | EN300-26667229-0.05g |
methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate |
1781316-58-2 | 95.0% | 0.05g |
$1822.0 | 2025-03-20 | |
| Enamine | EN300-26667229-10.0g |
methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate |
1781316-58-2 | 95.0% | 10.0g |
$9325.0 | 2025-03-20 | |
| Enamine | EN300-26667229-10g |
methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate |
1781316-58-2 | 10g |
$9400.0 | 2023-09-12 | ||
| Enamine | EN300-26667229-0.25g |
methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate |
1781316-58-2 | 95.0% | 0.25g |
$1994.0 | 2025-03-20 | |
| Enamine | EN300-26667229-0.5g |
methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate |
1781316-58-2 | 95.0% | 0.5g |
$2081.0 | 2025-03-20 | |
| Enamine | EN300-26667229-5g |
methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate |
1781316-58-2 | 5g |
$6339.0 | 2023-09-12 | ||
| Enamine | EN300-26667229-1.0g |
methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate |
1781316-58-2 | 95.0% | 1.0g |
$2168.0 | 2025-03-20 | |
| Enamine | EN300-26667229-5.0g |
methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate |
1781316-58-2 | 95.0% | 5.0g |
$6289.0 | 2025-03-20 |
Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate 関連文献
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
1781316-58-2 (Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate) 関連製品
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
